Bag-2 is classified as a molecular chaperone-interacting protein. It was first identified through yeast two-hybrid screening and is composed of 211 amino acids. The protein contains a BAG domain at its C-terminus, which is crucial for its interaction with Hsp70/Hsc70. Despite sharing some structural characteristics with other BAG family members, Bag-2 exhibits unique features that distinguish it from them .
The synthesis of Bag-2 involves several technical methodologies primarily centered on recombinant DNA technology. The most common methods include:
Specific parameters such as temperature, induction time, and media composition can significantly influence the yield and functionality of the synthesized protein .
The molecular structure of Bag-2 has been elucidated through crystallographic studies. The BAG domain consists of three anti-parallel alpha helices with a conserved C-terminus that interacts with Hsp70/Hsc70 proteins. Notably, studies have shown that Bag-2 adopts a unique dimeric structure when bound to Hsp70/Hsc70, differing from other known BAG domains .
Bag-2 participates in several biochemical reactions primarily related to protein folding and degradation pathways. Its interactions with Hsp70/Hsc70 facilitate the following reactions:
The mechanism of action of Bag-2 primarily revolves around its role as a co-chaperone that modulates the activity of Hsp70/Hsc70 proteins. By facilitating nucleotide exchange and stabilizing client proteins during stress conditions, Bag-2 helps maintain cellular homeostasis.
Bag-2 exhibits several notable physical and chemical properties:
These properties are critical for its functional assays and applications in research settings .
Bag-2 has significant implications in various scientific fields:
The BAG domain is an evolutionarily conserved structural motif (~110 amino acids) present in cochaperones that regulate Hsp70/Hsc70 chaperone activity. While BAG2 was initially classified within the canonical BAG family due to sequence similarities, detailed phylogenetic and structural analyses reveal significant divergence. Unlike archetypal BAG domains (e.g., BAG1) that form monomeric three-helix bundles, the C-terminal domain of BAG2 exhibits low sequence homology (<30%) and distinct structural features. Key motifs critical for Hsp70 interaction in classical BAG domains, such as the conserved "KK" or "RK" residues in helix 2, are mispositioned or absent in BAG2. This divergence suggests BAG2 represents an evolutionarily distinct branch of Hsp70 regulators, leading to its reclassification under a novel "Brand New Bag" (BNB) designation [1] [3].
High-resolution crystallography (2.55 Å) of murine BAG2 (residues 107–189) reveals that its BNB domain adopts an antiparallel dimeric architecture, fundamentally distinct from monomeric BAG domains. Each protomer comprises two extended antiparallel α-helices (α1, α2) connected by a linker region containing a short helix (αL) and a mobile loop. Dimerization occurs via extensive hydrophobic packing (buried interface ~1100 Ų per protomer) forming a four-helix bundle (Figure 1B). Crucially, the linker loop (residues 146VPPGPV151), disordered in the free state, becomes structured upon Hsc70 binding [1].
Table 1: Key Structural Features of BAG2-BNB Domain
Feature | Description | Functional Implication |
---|---|---|
Overall Fold | Antiparallel α-helices (α1, α2) + linker helix (αL) and loop | Forms dimeric scaffold |
Dimer Interface | Hydrophobic four-helix bundle; ~1100 Ų buried surface area per protomer | Stable dimerization essential for function |
Linker Loop | Disordered (free); Structured upon Hsc70 binding (146-VPPGPV-151) | Mediates key contacts with Hsc70 subdomains Ib/IIb |
Hsc70 Binding Site | Subdomains Ib (helical turn: Asn57-Met61) and IIb (β-sheet: β15-β16, helix αI) | Disrupts nucleotide-binding groove via rotation of subdomain IIb |
The N-terminal domain (NTD, residues 1–106) of BAG2 drives homodimerization and higher-order oligomerization. Biophysical studies (analytical ultracentrifugation, gel filtration) demonstrate that isolated BAG2-NTD dimerizes with high affinity. However, in full-length BAG2, the combined action of NTD dimerization and C-terminal BNB dimerization promotes the formation of tetramers and larger oligomers. This oligomerization is schematically represented as a "daisy-chain" where individual molecules interact via NTD:NTD contacts with one partner and BNB:BNB contacts with another. The NTD dimer interface involves electrostatic and hydrophobic interactions sensitive to pH and ionic strength, potentially regulating BAG2's chaperone activity in response to cellular stress [1].
BAG2 exhibits significant structural and functional divergence from other BAG family members:
Table 2: Structural and Functional Comparison of BAG Family Members
Protein | Domain Architecture | Oligomerization | Hsp70 Binding Mode | Unique Functions |
---|---|---|---|---|
BAG2 | NTD + BNB domain | Dimer/Tetramer | Novel BNB domain; dimeric interface | Client binding; CHIP inhibition |
BAG1 | UBL + BAG domain | Monomer | Classical 3-helix bundle; subdomains Ib/IIb | Proteasomal targeting |
BAG3 | WW domain, PXXP, BAG domain | Oligomer | Classical BAG domain | Macroautophagy; actin dynamics |
BAG5 | Multiple BAG domains | Monomer? | C-terminal BAG domain binds NBD | Parkin regulation; mitophagy |
Structural alignments confirm the BNB domain lacks the characteristic helix 1 of classical BAG domains. Instead, its α1/α2 helices and αL linker occupy spatial positions analogous to helices 2/3 of BAG1, but dimerization creates a fundamentally different Hsp70 interaction surface. This divergence underpins BAG2’s unique dual functionality as both a nucleotide exchange factor (NEF) and a direct client-binding chaperone [1] [3] [7].
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